molecular formula C23H23NO5S B2862742 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one CAS No. 1798420-71-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one

Cat. No.: B2862742
CAS No.: 1798420-71-9
M. Wt: 425.5
InChI Key: NFAJRJMQKNBTSV-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H23NO5S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry and Cycloaddition Reactions

Research on the stereo- and regiochemistry of 1,3-dipolar cycloadditions involving bicyclic olefins, such as those with phenylsulfonyl components, shows that these reactions are selective, yielding specific regioisomers and demonstrating exo stereoselectivity. This selectivity is crucial for synthesizing complex molecules with defined three-dimensional structures, essential in drug discovery and development (Taniguchi et al., 1978).

Synthesis of Complex Molecules

The synthesis of complex molecules, such as those incorporating the 8-azabicyclo[3.2.1]octane scaffold, is a significant area of research. These molecules are of interest due to their potential biological activities and applications in developing new therapeutic agents. The detailed synthetic pathways and the exploration of their pharmacokinetic profiles underline the importance of such structures in medicinal chemistry (Hoshino et al., 1997).

Chemical Reactivity and Transformation

Investigations into the reactivity and transformations of compounds containing azabicyclo and phenylsulfonyl groups provide insights into novel synthetic methods and the potential to create a diverse array of structurally complex and functionally diverse molecules. These studies are foundational for developing new materials, catalysts, or pharmaceuticals, illustrating the broad applicability of such research (Shimizu et al., 1985).

Conformational Studies and Drug Design

Conformational studies and the design of molecules based on specific structural frameworks, such as the 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold, are critical in drug design. These frameworks can act as dipeptide isosteres, offering unique opportunities for the development of novel therapeutics with improved efficacy and specificity (Guarna et al., 1999).

Properties

IUPAC Name

(E)-1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(1,3-benzodioxol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5S/c25-23(11-7-16-6-10-21-22(12-16)29-15-28-21)24-17-8-9-18(24)14-20(13-17)30(26,27)19-4-2-1-3-5-19/h1-7,10-12,17-18,20H,8-9,13-15H2/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAJRJMQKNBTSV-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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